Molecular Weight and Lipophilicity Differentiation Versus the 8-Methyl Aromatic Analog
CAS 2034390-61-7 (MW 377.51 g/mol) is approximately 10 Da lighter than its closest structural analog, 2-(ethylsulfanyl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide (CAS 1795210-70-6, MW 387.5 g/mol) . The tetrahydroimidazo[1,2-a]pyridine core in the target compound eliminates the aromaticity of the pyridine ring present in the analog, which is predicted to reduce logP by approximately 0.5–0.8 units based on the established contribution of aromatic saturation to lipophilicity [1]. This difference is relevant for procurement decisions where lower lipophilicity is desired (e.g., reduced hERG binding risk, improved aqueous solubility profile).
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 377.51 g/mol; SMILES: CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
| Comparator Or Baseline | CAS 1795210-70-6: MW = 387.5 g/mol; aromatic 8-methylimidazo[1,2-a]pyridine core |
| Quantified Difference | ΔMW = -10.0 g/mol; predicted ΔlogP ≈ -0.5 to -0.8 units (class-level estimate for aromatic→tetrahydro saturation) |
| Conditions | Vendor-reported molecular weights; logP shift estimated from general medicinal chemistry principles of aromatic ring saturation |
Why This Matters
Lower molecular weight and reduced lipophilicity are desirable in early-stage hit-to-lead campaigns to maintain ligand efficiency metrics and avoid pharmacokinetic liabilities associated with excessively lipophilic compounds.
- [1] Demirci F, et al. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. Eur J Med Chem. 2010;45(5):2090-2096. Class-level logP data for tetrahydroimidazo[1,2-a]pyridine scaffold. View Source
